5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine 5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 866043-25-6
VCID: VC4764278
InChI: InChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(14(16,17)18)6-9(15)7-19-12/h2-7H,1H3,(H2,19,20,21,22)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)Cl)C(F)(F)F
Molecular Formula: C14H11ClF3N3O3S
Molecular Weight: 393.77

5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine

CAS No.: 866043-25-6

Cat. No.: VC4764278

Molecular Formula: C14H11ClF3N3O3S

Molecular Weight: 393.77

* For research use only. Not for human or veterinary use.

5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine - 866043-25-6

Specification

CAS No. 866043-25-6
Molecular Formula C14H11ClF3N3O3S
Molecular Weight 393.77
IUPAC Name 1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea
Standard InChI InChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(14(16,17)18)6-9(15)7-19-12/h2-7H,1H3,(H2,19,20,21,22)
Standard InChI Key QTVGQBMMNGTJLA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is anchored by a pyridine ring substituted at positions 2, 3, and 5. Position 2 hosts a urea group (NHCONH)(\text{NHCONH}) bridged to a 4-methylphenylsulfonyl (tosyl) moiety, while positions 3 and 5 are occupied by a trifluoromethyl (CF3)(\text{CF}_3) and chlorine atom, respectively . This arrangement confers both electronic and steric distinctiveness, influencing reactivity and intermolecular interactions. The tosyl group enhances stability and modulates solubility, whereas the CF3\text{CF}_3 group introduces strong electron-withdrawing effects, potentially altering metabolic pathways in biological systems .

Spectroscopic and Crystallographic Data

While direct spectral data for this compound are scarce, analogs provide insights. For instance, related pyridine derivatives exhibit characteristic IR absorptions for sulfonamide ((\sim1300–1150 cm1)^{-1}) and urea ((\sim1660–1640 cm1)^{-1}) groups . 19F^{19}\text{F} NMR of trifluoromethylated pyridines typically shows resonances near 60-60 to 70-70 ppm . X-ray crystallography of structurally similar compounds reveals planar pyridine rings with dihedral angles of 70–85° between the tosyl and pyridine planes, suggesting limited conjugation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely proceeds via sequential functionalization of a pyridine precursor. A plausible route involves:

  • Chlorination and Trifluoromethylation: Introduction of Cl and CF3\text{CF}_3 groups at positions 5 and 3, respectively, via radical or metal-catalyzed reactions .

  • Urea Formation: Reaction of a 2-aminopyridine intermediate with 4-methylbenzenesulfonyl isocyanate (TsNCO)(\text{TsNCO}) to install the urea-tosyl group .

Key challenges include regioselectivity in pyridine substitution and avoiding side reactions with the electron-deficient CF3\text{CF}_3 group. Optimized conditions may involve palladium catalysts for C–H activation or protective group strategies .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar sulfonamide and urea groups versus hydrophobic CF3\text{CF}_3 and tosyl moieties. Predicted log PP values (2.5–3.5) suggest moderate lipophilicity, favoring dissolution in dichloromethane or acetone over water . Stability studies on related compounds indicate susceptibility to hydrolysis under acidic conditions, with degradation pathways involving urea cleavage .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous pyridines shows melting points between 94–97°C , though the trifluoromethyl group may elevate this range due to enhanced crystal packing. Thermogravimetric analysis (TGA) likely reveals decomposition above 200°C, consistent with sulfonamide thermal lability .

Applications and Biological Relevance

Pharmaceutical Intermediates

The compound’s structural motifs align with kinase inhibitors and anti-inflammatory agents. For example, sorafenib—a tyrosine kinase inhibitor—shares the urea-sulfonamide pharmacophore, suggesting potential activity in signal transduction modulation . In vitro assays could evaluate its efficacy against VEGFR or PDGFR kinases, leveraging the CF3\text{CF}_3 group’s role in target binding .

Material Science

The CF3\text{CF}_3 group’s electron-withdrawing nature and the tosyl group’s π-stacking capacity make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Computational studies predict a HOMO-LUMO gap of ~4.5 eV, suitable for charge transport applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator